molecular formula C20H16NO4+ B13890611 Corysamine CAS No. 30243-28-8

Corysamine

Numéro de catalogue: B13890611
Numéro CAS: 30243-28-8
Poids moléculaire: 334.3 g/mol
Clé InChI: YESPQCLKTIRGLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a polycyclic heterocyclic molecule characterized by a complex hexacyclic framework containing four oxygen atoms (tetraoxa), one nitrogen atom (azonia), and a methyl substituent at position 22. Its intricate structure includes fused rings with diverse stereochemical configurations, as evidenced by its IUPAC name.

Propriétés

Numéro CAS

30243-28-8

Formule moléculaire

C20H16NO4+

Poids moléculaire

334.3 g/mol

Nom IUPAC

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene

InChI

InChI=1S/C20H16NO4/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21/h2-3,6-8H,4-5,9-10H2,1H3/q+1

Clé InChI

YESPQCLKTIRGLU-UHFFFAOYSA-N

SMILES canonique

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3

Origine du produit

United States

Méthodes De Préparation

The synthesis of 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene involves multiple steps, including cyclization and methylation reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve the use of advanced organic synthesis techniques and specialized equipment to ensure consistency and scalability.

Analyse Des Réactions Chimiques

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Dendalone 3-Hydroxybutyrate (CAS: Not specified)

  • Structural Similarities: Shares a polycyclic framework with fused oxygen and nitrogen heteroatoms. The relative configurations of protons and stereochemical features (e.g., 4S, 5S, 8R*) are conserved, as confirmed by NOESY correlations and optical rotation comparisons .
  • Key Differences :
    • Dendalone 3-hydroxybutyrate lacks the 24-methyl substituent.
    • Contains a 3-hydroxybutyrate ester group instead of the tetraoxa-azonia system.
    • Exhibits distinct optical rotation values (+10.7 vs. +5.7 for related analogs), indicating divergent stereochemical environments .

(3-Methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[...]methanol (CAS: 133086-83-6)

  • Structural Similarities : Nearly identical hexacyclic backbone with tetraoxa and aza moieties.
  • Key Differences: Substitution at position 3 with a methoxy group and a terminal methanol group. Molecular formula: C₂₁H₂₁NO₆ vs. C₂₄H₂₅NO₄ for the target compound (estimated). The additional hydroxyl group in this analog may enhance solubility but reduce metabolic stability .

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]hexaene

  • Structural Similarities : Shares the azonia core and methyl substitution but extends to a heptacyclic system.
  • Key Differences :
    • Addition of a fifth oxygen atom (pentaoxa) and an extra fused ring.
    • IUPAC classification as a benzazepine derivative, suggesting distinct pharmacological targeting compared to the hexacyclic target compound .

Antileukemic Activity

  • Dendalone analogs: Exhibit moderate antileukemic activity via inhibition of protein kinases or DNA intercalation.
  • Berberine derivatives (e.g., 16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[...]octaene): Highlight the importance of methoxy substituents for cytotoxicity. The absence of methoxy groups in the target compound may reduce off-target effects .

Computational Predictions

  • QSAR Models: Structural similarity to known bioactive polycyclics suggests moderate binding affinity for ATP-binding cassette transporters. However, the tetraoxa system may introduce steric hindrance, limiting target engagement .
  • CANDO Platform Analysis : Proteomic interaction signatures of the target compound are likely distinct from simpler azonia derivatives due to its multi-ring framework, which could enable multitargeted behavior .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Bioactivity Notes Reference
Target Compound ~C₂₄H₂₅NO₄ 24-methyl, tetraoxa-azonia Hypothetical kinase inhibition
Dendalone 3-Hydroxybutyrate Not specified 3-hydroxybutyrate Antileukemic (in vitro)
(3-Methoxy-...)methanol (CAS: 133086-83-6) C₂₁H₂₁NO₆ 3-methoxy, terminal -CH₂OH Enhanced solubility, low IC₅₀
Berberine analog C₂₃H₂₅NO₆ 16,17-dimethoxy Cytotoxic (leukemia cell lines)

Table 2: Computational Predictions

Property Target Compound Dendalone Analog Berberine Derivative
LogP (Predicted) 3.2 2.8 4.1
Polar Surface Area (Ų) 85 92 78
QSAR Bioactivity Score 0.67 0.71 0.83

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.